molecular formula C11H16BrN3 B8691717 4-(4-Bromo-pyrazol-1-yl)-1-cyclopropyl-piperidine CAS No. 1092500-90-7

4-(4-Bromo-pyrazol-1-yl)-1-cyclopropyl-piperidine

Cat. No.: B8691717
CAS No.: 1092500-90-7
M. Wt: 270.17 g/mol
InChI Key: YOYNQDHYPMSYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-pyrazol-1-yl)-1-cyclopropyl-piperidine is a useful research compound. Its molecular formula is C11H16BrN3 and its molecular weight is 270.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

1092500-90-7

Molecular Formula

C11H16BrN3

Molecular Weight

270.17 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)-1-cyclopropylpiperidine

InChI

InChI=1S/C11H16BrN3/c12-9-7-13-15(8-9)11-3-5-14(6-4-11)10-1-2-10/h7-8,10-11H,1-6H2

InChI Key

YOYNQDHYPMSYCO-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)N3C=C(C=N3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic acid (1.258 ml, 21.98 mmol) is added dropwise, under stirring at RT, to a solution of 4-(4-Bromo-pyrazol-1-yl)-piperidine (as obtained in preparation 89, 1.686 g, 7.327 mmol) and [(1-ethoxy-1-cyclopropyl)oxy]trimethylsilane (2.210 ml, 10.99 mmol) in MeOH (20 ml). Sodium cyanoborohydride (775 mg, 11.7) is then added in one portion at RT. The mixture is then heated at 60° C. for 3 h. After cooling, the reaction mixture is concentrated in vacuo and the residue dissolved in EtOAc and diluted with saturated NaHCO3. After separation, the aqueous phase is re-extracted 3× with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo. The residue is used without further purification in the next step, and afford the title compound as colorless solid, Rt=0.618 min (Acquity HPLC BEH C18, 2.1×50 mm, 1.7 micron, detection 215 nM, 0.1 min 2% CH3CN in H2O, 2% to 100% CH3CN in H2O in 1.5 min, 0.4 min 100% CH3CN+0.1% TFA, flow rate 1.0 ml/min); MS: 270 (M+1, 79Br)+
Quantity
1.258 mL
Type
reactant
Reaction Step One
Quantity
1.686 g
Type
reactant
Reaction Step Two
Quantity
2.21 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
775 mg
Type
reactant
Reaction Step Three

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